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Compound of Interest

Compound Name: SD-1008

Cat. No.: B15613485 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for various products designated as "SD-1008" in the fields of research, drug

development, and sterilization monitoring. Due to the use of "SD-1008" for multiple, distinct

products, please select the specific product you are working with from the sections below to

find relevant information.

Section 1: CS-1008 (Tigatuzumab) - Humanized
Monoclonal Antibody
Product Description: CS-1008, also known as Tigatuzumab, is a humanized IgG1 monoclonal

antibody that acts as an agonist for human death receptor 5 (DR5). By binding to DR5, it is

designed to induce apoptosis (programmed cell death) in cancer cells. It has been investigated

in clinical trials for its potential in treating metastatic colorectal cancer and pancreatic cancer.[1]

[2]

Troubleshooting Guide: Unexpected Clinical Trial
Results
Q1: We are observing lower than expected tumor uptake of radiolabeled CS-1008 in our patient

cohort. What could be the contributing factors?

A1: Low tumor uptake of ¹¹¹In-CS-1008 can be influenced by several factors. A phase I imaging

and pharmacodynamic trial in patients with metastatic colorectal cancer (mCRC) showed that
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¹¹¹In-CS-1008 uptake in tumors was observed in only 63% of patients.[1] The study also

indicated that the uptake and pharmacokinetics were not affected by the dose or repeated

administration of the drug.[1]

Potential reasons for low uptake could be related to the heterogeneity of DR5 expression on

tumor cells within and between patients. It is also possible that the tumor microenvironment or

accessibility of the antibody to the tumor site is a limiting factor.

Q2: Our clinical trial is showing a lower than anticipated overall response rate in patients with

metastatic pancreatic cancer treated with CS-1008 in combination with gemcitabine. What

might explain this?

A2: A phase 2 study of tigatuzumab with gemcitabine in chemotherapy-naive patients with

unresectable or metastatic pancreatic cancer showed that the combination was well-tolerated

and suggested potential clinical activity.[2] However, overall response rates in oncology trials

can be influenced by a multitude of factors including patient selection, disease stage, and the

complex biological mechanisms of the tumor.

It is crucial to analyze the patient population for biomarkers that may correlate with response.

Additionally, the mechanism of action, which relies on the extrinsic apoptosis pathway, may be

subject to downstream resistance mechanisms within the cancer cells.

Quantitative Data Summary
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Clinical Trial
Phase

Cancer Type Treatment Key Findings Reference

Phase I

Metastatic

Colorectal

Cancer

¹¹¹In-CS-1008

Tumor uptake in

63% of patients;

1 partial

response, 8

stable disease,

10 progressive

disease.

[1]

Phase II

Unresectable or

Metastatic

Pancreatic

Cancer

Tigatuzumab +

Gemcitabine

Combination was

well-tolerated

and showed

potential clinical

activity.

[2]

Experimental Protocols
Radiolabeling of CS-1008: The antibody CS-1008 was labeled with Indium-111 (¹¹¹In) using the

bifunctional metal ion chelate, CHX-A″-DTPA, for use in imaging studies to assess

biodistribution and tumor uptake.[1]
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Caption: Mechanism of action of CS-1008 (Tigatuzumab).
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Section 2: CBP-1008 - Bispecific Ligand-Drug
Conjugate
Product Description: CBP-1008 is a first-in-class bispecific ligand-drug conjugate (Bi-XDC). It is

designed to target two proteins that are highly expressed in many solid tumors: folate receptor

α (FRα) and the transient receptor potential vanilloid subfamily member 6 channel (TRPV6).

CBP-1008 carries the cytotoxic payload monomethyl auristatin E (MMAE).[3][4]

Troubleshooting Guide: Unexpected Clinical Trial
Results
Q1: We are observing a higher rate of neutropenia in our patient population than initially

anticipated. How should we manage this?

A1: In a phase I study of CBP-1008, neutropenia and a decrease in white blood cell count were

common treatment-related adverse events (TRAEs), which are likely related to the MMAE

payload.[3][4] Grade 3/4 neutropenia was observed in 49% of patients.[3] Management of this

adverse event should follow standard clinical guidelines for chemotherapy-induced

neutropenia, which may include dose adjustments, cycle delays, or the use of granulocyte

colony-stimulating factors (G-CSFs). Careful monitoring of complete blood counts is essential.

Q2: The objective response rate (ORR) in our high-grade serous ovarian cancer (HGSOC)

patients with low FRα expression is better than expected. Why might this be?

A2: This is a promising and interesting observation. The phase I trial of CBP-1008 showed that

in 19 HGSOC patients with FRα expression levels from 0 to 49%, the ORR was 31.6%.[3] This

suggests that the anti-tumor activity of CBP-1008 may not be solely dependent on high FRα

expression. The bispecific nature of the drug, also targeting TRPV6, could be playing a

significant role in the drug's efficacy in these patients. This highlights the potential of CBP-1008

to be effective in a broader patient population than therapies targeting only FRα.[3][4]

Quantitative Data Summary
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Patient
Cohort

Number
of
Patients

Prior
Treatmen
t
Regimen
s

FRα
Expressi
on

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Referenc
e

HGSOC 41 ≤3
Not

specified
31.7% 70.7% [3]

HGSOC 19 ≤3 0 to 49% 31.6%
Not

reported
[3]

Platinum-

Resistant

Ovarian

Cancer

(PROC)

49 ≥3 ≥5% 18.4% 61.2% [4]

PROC with

high FRα

and fewer

prior

therapies

10 ≤3 ≥25% 40%
Not

reported
[4]

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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